1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine
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Overview
Description
1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a phenylpropyl group, which is further substituted with a 2-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine typically involves the following steps:
Formation of the Phenylpropyl Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated phenylpropane under basic conditions to form the 2-methylphenoxy-phenylpropane intermediate.
Piperidine Ring Introduction: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenoxy)-3-[(1-methyl-2-phenylethyl)amino]-2-propanol
- 1-(3-methylphenoxy)-3-[(2-phenylethyl)amino]-2-propanol
Uniqueness
1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine is unique due to its specific substitution pattern and the presence of both phenyl and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62663-44-9 |
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Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18-10-6-7-13-20(18)23-21(19-11-4-2-5-12-19)14-17-22-15-8-3-9-16-22/h2,4-7,10-13,21H,3,8-9,14-17H2,1H3 |
InChI Key |
XTBDOGHLKUQFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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